1-(Methylsulfonyl)-3,3-dinitrobutane
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Overview
Description
1-(Methylsulfonyl)-3,3-dinitrobutane is an organic compound that features both sulfonyl and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 1-(Methylsulfonyl)-3,3-dinitrobutane may involve large-scale nitration and sulfonylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Methylsulfonyl)-3,3-dinitrobutane undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
1-(Methylsulfonyl)-3,3-dinitrobutane has several scientific research applications:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)-3,3-dinitrobutane involves its interaction with molecular targets through its sulfonyl and nitro groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact pathways and molecular targets depend on the specific application and conditions used .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the nitro groups.
Methylsulfonylmethane: Contains the sulfonyl group but has a different overall structure.
Nitrobutane derivatives: Similar nitro group presence but different sulfonyl group.
Uniqueness
1-(Methylsulfonyl)-3,3-dinitrobutane is unique due to the combination of both sulfonyl and nitro groups in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that require both functionalities .
Properties
CAS No. |
5437-69-4 |
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Molecular Formula |
C5H10N2O6S |
Molecular Weight |
226.21 g/mol |
IUPAC Name |
1-methylsulfonyl-3,3-dinitrobutane |
InChI |
InChI=1S/C5H10N2O6S/c1-5(6(8)9,7(10)11)3-4-14(2,12)13/h3-4H2,1-2H3 |
InChI Key |
GSQPGCJEAKMRMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCS(=O)(=O)C)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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